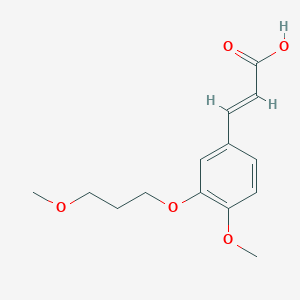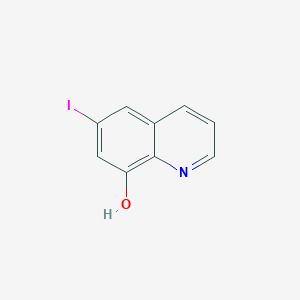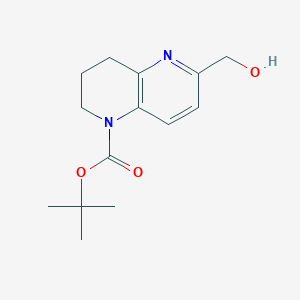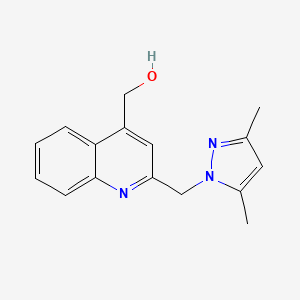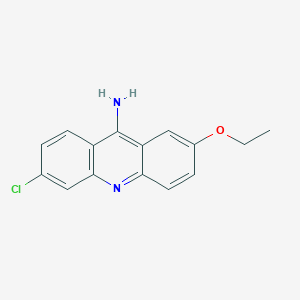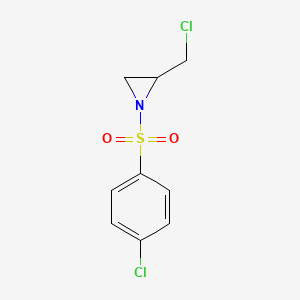
1-(4-Chlorobenzene-1-sulfonyl)-2-(chloromethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine is a synthetic organic compound characterized by the presence of an aziridine ring, a chloromethyl group, and a sulfonyl group attached to a 4-chlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate aziridine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl aziridine. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Ring-Opening Reactions: The aziridine ring is susceptible to ring-opening reactions under acidic or basic conditions, leading to the formation of open-chain amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted aziridines, sulfonamides, and open-chain amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring the biological activity of aziridine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine involves its interaction with nucleophilic sites in biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The sulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-1-((4-methylphenyl)sulfonyl)aziridine
- 2-(Chloromethyl)-1-((4-fluorophenyl)sulfonyl)aziridine
- 2-(Chloromethyl)-1-((4-bromophenyl)sulfonyl)aziridine
Uniqueness
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine is unique due to the presence of both a chloromethyl group and a sulfonyl group attached to the aziridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to similar compounds. The 4-chlorophenyl moiety also contributes to its unique electronic and steric characteristics, influencing its behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
832-46-2 |
|---|---|
Formule moléculaire |
C9H9Cl2NO2S |
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
2-(chloromethyl)-1-(4-chlorophenyl)sulfonylaziridine |
InChI |
InChI=1S/C9H9Cl2NO2S/c10-5-8-6-12(8)15(13,14)9-3-1-7(11)2-4-9/h1-4,8H,5-6H2 |
Clé InChI |
HMJFSSXCXIIAIP-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)

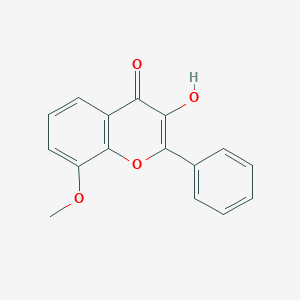
![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)

